4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine
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Overview
Description
4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine is a compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound consists of a piperazine ring substituted with a 3-bromophenyl group and a cyclopropylpyrimidine moiety, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 3-bromophenylamine with diethanolamine under reflux conditions.
Cyclopropylpyrimidine Formation: The cyclopropylpyrimidine moiety is then introduced through a cyclization reaction involving a suitable precursor, such as 2-cyclopropyl-4,6-dichloropyrimidine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the cyclopropylpyrimidine moiety using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
4-[4-(3-Bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine stands out due to its unique combination of a piperazine ring and a cyclopropylpyrimidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19BrN4 |
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Molecular Weight |
359.3 g/mol |
IUPAC Name |
4-[4-(3-bromophenyl)piperazin-1-yl]-2-cyclopropylpyrimidine |
InChI |
InChI=1S/C17H19BrN4/c18-14-2-1-3-15(12-14)21-8-10-22(11-9-21)16-6-7-19-17(20-16)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 |
InChI Key |
RUFJMLPEOUVDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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